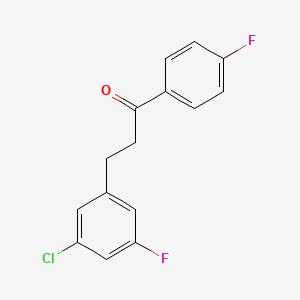
3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
1. Chemical Reactivity and Molecular Geometry
Research on similar fluorinated and chlorinated compounds shows significant insights into their molecular geometry and chemical reactivity. For instance, Satheeshkumar et al. (2017) explored the synthesis and quantum chemical studies of related chloro-fluoro compounds. They found that these compounds exhibit specific photophysical properties and demonstrated the chemical reactivity through molecular electrostatic potential and HOMO - LUMO frontier orbitals analysis (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).
2. Biocatalytic Reduction
Another aspect of scientific research involving similar compounds is their reduction by biological agents. Lee et al. (2011) investigated the optimization of reducing 3-chloro-4-fluoropropiophenone using Saccharomyces cerevisiae as a biocatalyst. They identified optimal conditions for this reduction process, achieving a significant conversion rate (Lee, Jeong, Yoo, & Hong, 2011).
3. Intermolecular Interactions in Derivatives
Research by Shukla et al. (2014) on derivatives of 1,2,4-triazoles, which include fluoro and chloro derivatives, provides insights into the lp⋯π intermolecular interactions in such compounds. They used various techniques like X-ray diffraction, DSC, and TGA to study these interactions, contributing to understanding the structural and energetic characteristics of these molecules (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
4. Synthesis and Structure Analysis
Allcock et al. (1991) conducted research on the synthesis and structure of organometallic derivatives involving fluoro and chloro substituents. Their study provided detailed insights into the molecular structures of these compounds using X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such chemicals (Allcock, Dembek, Bennett, Manners, & Parvez, 1991).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other potential hazards.
Direcciones Futuras
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies on the compound’s properties or reactivity.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. For a specific compound like “3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone”, you would need to consult the relevant scientific literature or databases. If you have access to a university library or similar resource, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or researcher who specializes in this area. They may be able to provide more specific information or guidance.
Propiedades
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-7-10(8-14(18)9-12)1-6-15(19)11-2-4-13(17)5-3-11/h2-5,7-9H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLHQXYNBVBFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644953 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone | |
CAS RN |
898750-61-3 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

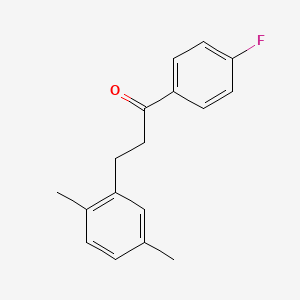
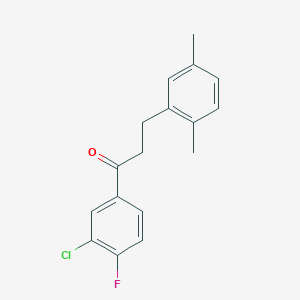
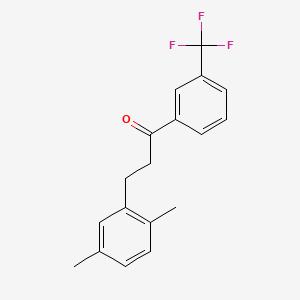
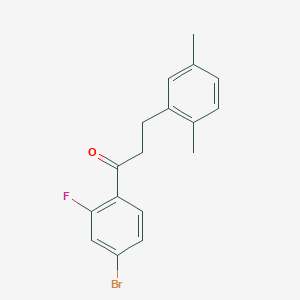
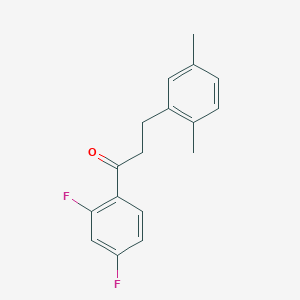
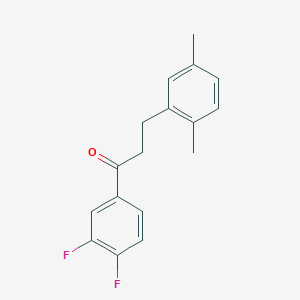
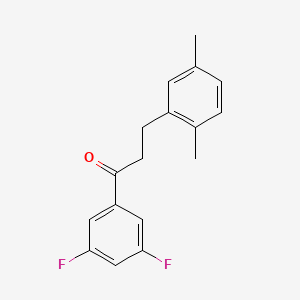
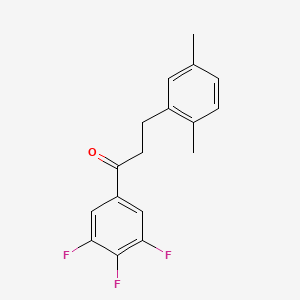
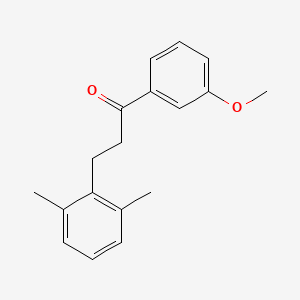
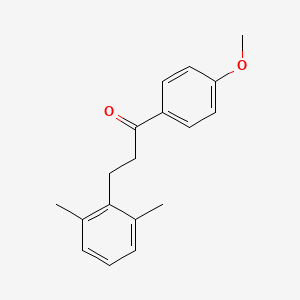
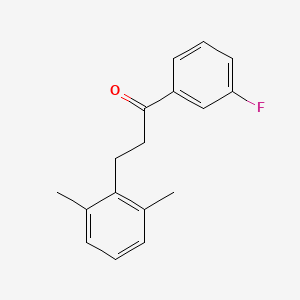
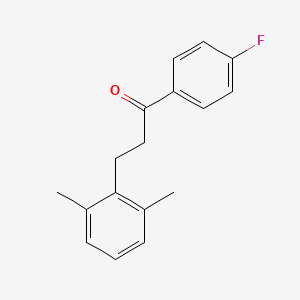
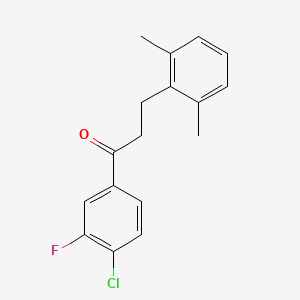
![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)